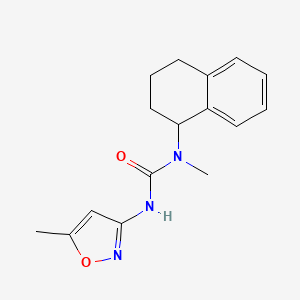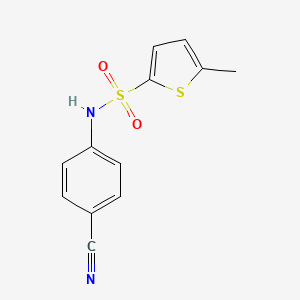![molecular formula C15H16N2O2S B7455599 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide, also known as PES, is a chemical compound that has been widely studied in the field of medicinal chemistry. PES has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory activity, and antibacterial properties.
作用機序
The mechanism of action of 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide can induce changes in gene expression that lead to the death of cancer cells.
Biochemical and Physiological Effects
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the inhibition of bacterial growth. 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide is that it has shown promising results in various scientific research applications, making it a potentially valuable tool for further study. However, there are also limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide, including:
1. Further investigation of its anticancer properties, particularly in the treatment of other types of cancer.
2. Exploration of its potential as an anti-inflammatory and antibacterial agent.
3. Development of new synthesis methods to improve its solubility and reduce its toxicity.
4. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
5. Exploration of its potential as a tool for drug delivery, particularly in the treatment of cancer.
合成法
The synthesis of 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide involves the reaction of 2-bromoacetophenone with pyridine-2-yl-ethylamine in the presence of sodium hydride. The resulting product is then treated with sulfuric acid to form 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide.
科学的研究の応用
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has shown potential as an anticancer agent, particularly in the treatment of breast cancer. Studies have shown that 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has also been found to have anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
(E)-2-phenyl-N-(1-pyridin-2-ylethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-13(15-9-5-6-11-16-15)17-20(18,19)12-10-14-7-3-2-4-8-14/h2-13,17H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVACLQBYJKQPNJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)


![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)